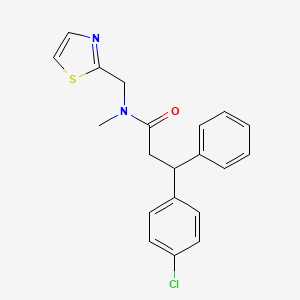
N-(4-anilinophenyl)-2-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-anilinophenyl)-2-naphthalenesulfonamide, commonly known as ANS, is a chemical compound that belongs to the class of sulfonamides. ANS has been used extensively in scientific research as a fluorescent probe for the study of protein structure and function. The compound has also been investigated for its potential therapeutic applications due to its ability to bind to proteins and modulate their activity.
Mécanisme D'action
The mechanism of action of ANS involves its binding to hydrophobic regions of proteins. The compound has been shown to bind to exposed hydrophobic patches on proteins, causing a shift in the protein's conformation. This conformational change can be monitored through changes in the fluorescence properties of ANS.
Biochemical and physiological effects:
ANS has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the activity of enzymes, such as carbonic anhydrase and acetylcholinesterase, through its binding to hydrophobic regions of the enzymes. ANS has also been shown to modulate the activity of membrane proteins, such as ion channels and transporters.
Avantages Et Limitations Des Expériences En Laboratoire
ANS has several advantages as a fluorescent probe for lab experiments. The compound is relatively small and easy to synthesize, making it readily available for use in research. ANS is also highly sensitive to changes in protein conformation, making it a useful tool for studying protein structure and function. However, ANS has some limitations, including its potential to bind to non-specific hydrophobic regions of proteins, which can lead to false positive results.
Orientations Futures
There are several future directions for the use of ANS in scientific research. One potential application is in the study of protein aggregation, which is implicated in a variety of diseases, including Alzheimer's and Parkinson's disease. ANS has been shown to bind to amyloid fibrils, which are a hallmark of protein aggregation, and could be used as a tool for studying the process. Another potential application is in the study of protein-protein interactions, which are critical for many cellular processes. ANS could be used to monitor conformational changes in proteins that occur during protein-protein interactions.
Méthodes De Synthèse
ANS can be synthesized through a multi-step process involving the condensation of 4-nitroaniline and 2-naphthalenesulfonyl chloride, followed by reduction of the resulting nitro compound to the corresponding amine. The final product is obtained through the reaction of the amine with sulfuric acid.
Applications De Recherche Scientifique
ANS has been widely used in scientific research as a fluorescent probe for the study of protein structure and function. The compound has been shown to bind to hydrophobic regions of proteins, and its fluorescence properties can be used to monitor conformational changes in proteins. ANS has been used to study a variety of proteins, including enzymes, antibodies, and membrane proteins.
Propriétés
IUPAC Name |
N-(4-anilinophenyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c25-27(26,22-15-10-17-6-4-5-7-18(17)16-22)24-21-13-11-20(12-14-21)23-19-8-2-1-3-9-19/h1-16,23-24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKDJVUSPAMGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(phenylamino)phenyl]naphthalene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid](/img/structure/B6135501.png)
![5-bromo-N-[(2-methylquinolin-4-yl)methyl]-2-furamide](/img/structure/B6135507.png)
![1-(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-2-methyl-1-propanol](/img/structure/B6135510.png)

![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-(2-methoxyethyl)acetamide](/img/structure/B6135522.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-imidazo[2,1-b][1,3]thiazol-6-yl-N-methylacetamide](/img/structure/B6135526.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-2-pyridinecarboxamide](/img/structure/B6135550.png)
![1-[4-({[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6135552.png)

![2-{2-[(1-cyclohexylethylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6135562.png)
![N,N,5-trimethyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6135570.png)

![2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine](/img/structure/B6135585.png)
![9-[4-(difluoromethoxy)-3-ethoxyphenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6135603.png)